molecular formula C17H17BrN2O4 B5343154 [(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate

Cat. No.: B5343154
M. Wt: 393.2 g/mol
InChI Key: WIEONCVXNWPTGQ-UHFFFAOYSA-N
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Description

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyphenoxy group, and a propanoate ester

Properties

IUPAC Name

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-11(23-15-9-7-14(22-2)8-10-15)17(21)24-20-16(19)12-3-5-13(18)6-4-12/h3-11H,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEONCVXNWPTGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)ON=C(C1=CC=C(C=C1)Br)N)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)O/N=C(/C1=CC=C(C=C1)Br)\N)OC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate typically involves multiple steps, starting with the preparation of the bromophenyl and methoxyphenoxy intermediates. The key steps include:

    Methoxylation: The addition of a methoxy group to the phenoxy ring.

    Esterification: The formation of the propanoate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Known for its use as a disinfectant and antiseptic.

Uniqueness

[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(4-methoxyphenoxy)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

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